Cas no 83327-22-4 (DAPHNETICIN)

DAPHNETICIN structure
DAPHNETICIN structure
Nom du produit:DAPHNETICIN
Numéro CAS:83327-22-4
Le MF:C20H18O8
Mégawatts:386.352126598358
CID:1807888
PubChem ID:158341

DAPHNETICIN Propriétés chimiques et physiques

Nom et identifiant

    • DAPHNETICIN
    • 9H-pyrano[2,3-f]-1,4-benzodioxin-9-one, 2,3-dihydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-, (2R,3R)-
    • 2-(4-Hydroxy-3,5-dimethoxyphenyl)-3-hydroxymethyl-2,3-dihydro-1,4,5-trioxophenanthren-6-one
    • (2R,3R)-2,3-Dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-9H-pyrano[2,3-f]-1,4-benzodioxin-9-one (ACI)
    • 9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R-trans)- (ZCI)
    • DTXSID80232266
    • (2R,3R)-3-(4-hydroxy-3,5-dimethoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
    • CHEMBL584162
    • CHEBI:4320
    • Q27106335
    • Iso-Daphnetin
    • (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
    • 83327-22-4
    • (2R,3R)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2H-[1,4]dioxino[2,3-h]chromen-9(3H)-one
    • BDBM50198189
    • AKOS040763762
    • AC1L4JR8
    • 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)-
    • C09924
    • coumarinolignoid
    • Piscine à noyau: 1S/C20H18O8/c1-24-13-7-11(8-14(25-2)17(13)23)18-15(9-21)27-20-12(26-18)5-3-10-4-6-16(22)28-19(10)20/h3-8,15,18,21,23H,9H2,1-2H3/t15-,18-/m1/s1
    • La clé Inchi: QLFQDIADUIVNRF-CRAIPNDOSA-N
    • Sourire: C([C@@H]1[C@@H](C2C=C(OC)C(O)=C(OC)C=2)OC2C(=C3OC(=O)C=CC3=CC=2)O1)O

Propriétés calculées

  • Qualité précise: 386.10016753 g/mol
  • Masse isotopique unique: 386.10016753 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 28
  • Nombre de liaisons rotatives: 4
  • Complexité: 581
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Poids moléculaire: 386.4
  • Le xlogp3: 2.1
  • Surface topologique des pôles: 104Ų

Propriétés expérimentales

  • Dense: 1.403±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilité: Pratiquement insoluble (0054 G / l) (25 ºC),

DAPHNETICIN Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Référence
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Référence
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Référence
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Benzene
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Référence
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Acetic anhydride Solvents: Pyridine
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Référence
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Synthetic Routes 6

Conditions de réaction
1.1 Solvents: Pyridine ;  24 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
3.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Référence
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Référence
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Référence
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Pyridine ,  Piperidine ;  6 h, reflux
1.2 Reagents: Potassium carbonate ;  24 h
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 h
3.1 Reagents: Methanesulfonamide ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  20 h
4.1 Solvents: Pyridine
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
6.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
7.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Référence
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Référence
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Référence
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Bromine Solvents: Chloroform
2.1 Reagents: Acetic anhydride Solvents: Pyridine
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
4.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Référence
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  20 min
2.1 Solvents: Pyridine ;  24 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
4.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Référence
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 h
2.1 Reagents: Methanesulfonamide ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  20 h
3.1 Solvents: Pyridine
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
5.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
6.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Référence
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Référence
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Synthetic Routes 16

Conditions de réaction
1.1 Solvents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
3.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Référence
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Methanesulfonamide ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  20 h
2.1 Solvents: Pyridine
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
4.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Référence
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Potassium carbonate ;  24 h
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  20 min
3.1 Solvents: Pyridine ;  24 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
5.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
6.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Référence
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
4.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Référence
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

DAPHNETICIN Raw materials

DAPHNETICIN Preparation Products

DAPHNETICIN Littérature connexe

Articles recommandés

Fournisseurs recommandés
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hubei Rhino Pharmaceutical Tech Co.,Ltd.